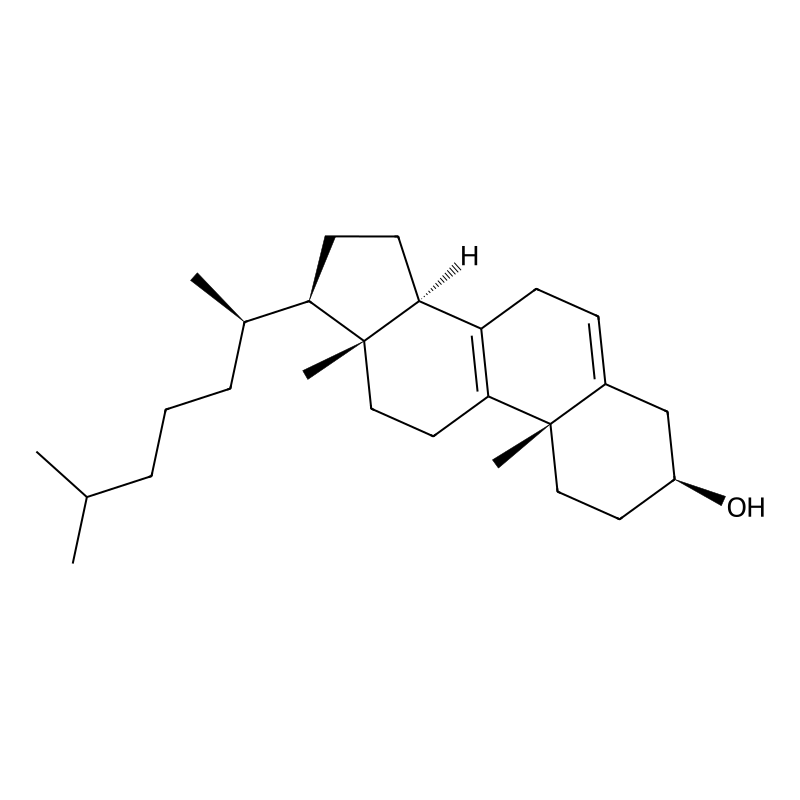

8-Dehydrocholesterol

Content Navigation

Accurate SLOS diagnosis requires quantifying 8-DHC, which co-elutes with 7-DHC in standard LC-MS and yields identical mass fragments. Generic substitution is impossible. SMolecule’s 8-DHC analytical standard:

- Enables baseline chromatographic resolution and validation of derivatization protocols (e.g., TMS ethers).

- Serves as calibration standard for 8-DHC linoleate, the superior clinical severity marker (r²=0.68).

- Shipped cold-chain under inert gas with antioxidants to preserve bis-allylic integrity and reproducibility.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

8-Dehydrocholesterol (8-DHC, CAS: 70741-38-7) is a critical cholestadienol intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Structurally, it is an isomer of 7-dehydrocholesterol (7-DHC), differing only in the placement of the B-ring double bond (5,8(9)-dienol versus 5,7-dienol). In industrial and clinical laboratory procurement, 8-DHC is primarily sourced as an analytical standard and biomarker for sterol profiling, particularly in the diagnosis and monitoring of Smith-Lemli-Opitz syndrome. Due to its bis-allylic hydrogen atoms, it exhibits high susceptibility to free radical peroxidation, necessitating stringent cold-chain logistics, inert gas storage, and the use of antioxidants during handling to maintain purity and reproducibility in downstream lipidomics and synthetic workflows [1].

Research Fit

Generic substitution of 8-DHC with its isomer 7-DHC or the downstream product cholesterol is impossible in both diagnostic and synthetic applications. Analytically, 8-DHC and 7-DHC share identical molecular weights and highly similar polarities, causing them to co-elute in standard chromatographic systems and yield identical primary mass fragments (e.g., m/z 367 carbocation) [1]. Accurate quantification requires the exact 8-DHC standard to calibrate specialized reverse-phase HPLC or GC-MS derivatization methods [1]. Furthermore, 8-DHC exhibits a distinct biological correlation; its esterified forms correlate significantly better with Smith-Lemli-Opitz syndrome clinical severity than 7-DHC or cholesterol, making it an irreplaceable surrogate marker for clinical endpoints[1].

Substitution Risk

Chromatographic Resolution and MS Calibration

8-DHC and 7-DHC are structural isomers that generate identical primary fragment ions (m/z 367) and co-elute under standard liquid chromatography conditions. Differentiating them requires exact 8-DHC standards to calibrate retention times on specialized reverse-phase HPLC columns. Without the specific 8-DHC standard, analytical workflows cannot resolve the isomers, leading to misquantification of total dehydrocholesterol levels [1].

| Evidence Dimension | Mass spectrometric primary fragment ion |

| Target Compound Data | m/z 367 (8-DHC) |

| Comparator Or Baseline | m/z 367 (7-DHC) |

| Quantified Difference | Identical fragmentation requires retention time calibration via pure standard |

| Conditions | LC-MS/MS analysis of human plasma sterols |

Procurement of high-purity 8-DHC is mandatory to establish baseline separation from 7-DHC and ensure accurate lipidomic quantification.

Oxidative Reactivity and Storage Stability

The presence of bis-allylic hydrogen atoms makes 8-DHC highly susceptible to free radical chain oxidation. While 7-DHC is the most oxidizable lipid known (propagation rate constant ~200 times that of cholesterol), 8-DHC is also exceptionally reactive, exhibiting an oxidizability approximately 90 times greater than baseline cholesterol [1]. This extreme reactivity necessitates strict handling protocols, including storage at -80°C under nitrogen and the addition of antioxidants like BHT or triphenylphosphine during extraction[1].

| Evidence Dimension | Relative oxidizability (propagation rate constant) |

| Target Compound Data | ~90x higher than cholesterol |

| Comparator Or Baseline | Cholesterol (baseline) and 7-DHC (~200x higher than cholesterol) |

| Quantified Difference | 8-DHC is highly unstable compared to cholesterol, though slightly less reactive than 7-DHC |

| Conditions | Free radical chain oxidation in solution |

Dictates strict cold-chain procurement (-80°C) and inert-gas handling to prevent ex vivo oxidation and sample degradation.

Diagnostic Biomarker Correlation

In clinical diagnostics for Smith-Lemli-Opitz syndrome (SLOS), 8-DHC demonstrates superior utility as a disease severity marker compared to 7-DHC or cholesterol. Quantitative analysis of SLOS plasma samples reveals that 8-DHC linoleate correlates strongly with the clinical severity score (r² = 0.68, excluding simvastatin treatment), whereas 7-DHC and cholesterol show significantly weaker or negative correlations [1].

| Evidence Dimension | Correlation with SLOS clinical severity score (r²) |

| Target Compound Data | r² = 0.68 (8-DHC linoleate) |

| Comparator Or Baseline | 7-DHC linoleate and cholesterol (lower/negative correlation) |

| Quantified Difference | 8-DHC esters provide a mathematically stronger correlation to disease severity |

| Conditions | HPLC/MS analysis of 17 SLOS human plasma samples |

Justifies the procurement of 8-DHC standards for developing and validating prognostic clinical assays and trial endpoints.

Oxysterol Synthesis Precursor

8-DHC serves as a unique precursor for the synthesis of specific biologically active oxysterols, such as 27-hydroxy-8-dehydrocholesterol. In SLOS models, 8-DHC is enzymatically hydroxylated to form circulating levels of 27-hydroxy-8-dehydrocholesterol (0.04–0.51 µM), a pathway distinct from 7-DHC which yields 27-hydroxy-7-dehydrocholesterol [1]. These 8-DHC-derived oxysterols have distinct roles in regulating cholesterol homeostasis and nuclear receptor activation [1].

| Evidence Dimension | Downstream oxysterol metabolite |

| Target Compound Data | 27-hydroxy-8-dehydrocholesterol (0.04–0.51 µM in SLOS serum) |

| Comparator Or Baseline | 7-DHC (yields 27-hydroxy-7-dehydrocholesterol) |

| Quantified Difference | Yields structurally distinct oxysterol metabolites |

| Conditions | In vivo enzymatic hydroxylation in SLOS patients |

Essential starting material for synthesizing 8-DHC-specific oxysterols to study nuclear receptor activation and lipid metabolism.

SLOS Diagnostic Standard

Because 8-DHC linoleate correlates strongly with disease severity (r² = 0.68), pure 8-DHC is procured as an essential calibration standard for LC-MS/MS and GC-MS diagnostic panels to accurately quantify sterol accumulation in Smith-Lemli-Opitz syndrome [1].

Lipidomics and Sterol Profiling

Due to the isomeric co-elution of 7-DHC and 8-DHC, lipidomic laboratories require 8-DHC to establish baseline chromatographic resolution and validate derivatization protocols (e.g., TMS ethers) for accurate endogenous sterol mapping[1].

Specialized Oxysterol Synthesis

8-DHC is utilized as a direct precursor for the chemical or enzymatic synthesis of 8-DHC-derived oxysterols (such as 27-hydroxy-8-dehydrocholesterol and specific endoperoxides), which are used to study LXR receptor activation and cholesterol homeostasis[2].

Lipid Peroxidation Modeling

Given its exceptionally high propagation rate constant for free radical oxidation (~90x that of cholesterol), 8-DHC is utilized in in vitro models to study lipid peroxidation mechanisms and the efficacy of lipophilic antioxidants [1].

Application Fit Matrix

References

- [1] Haas, D., et al. "Assays of plasma dehydrocholesteryl esters and oxysterols from Smith-Lemli-Opitz syndrome patients." Journal of Lipid Research, 53(10), 2012, 2214-2225.

- [2] Wassif, C. A., et al. "27-Hydroxylation of 7- and 8-dehydrocholesterol in Smith-Lemli-Opitz syndrome: a novel metabolic pathway." Steroids, 68(6), 2003, 497-502.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Use Classification

Explore Compound Types